molecular formula C15H14O4S B14450069 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 76554-36-4

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B14450069
CAS No.: 76554-36-4
M. Wt: 290.3 g/mol
InChI Key: KJMORCJTWYATST-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4,6-dimethoxybenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with a similar structure and diverse biological activities.

Uniqueness

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both methoxy and thiophene groups, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

CAS No.

76554-36-4

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H14O4S/c1-18-10-8-13(17)15(14(9-10)19-2)12(16)6-5-11-4-3-7-20-11/h3-9,17H,1-2H3

InChI Key

KJMORCJTWYATST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CS2)O

Origin of Product

United States

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